1-Acetylpiperazine-2,3-dione

Description

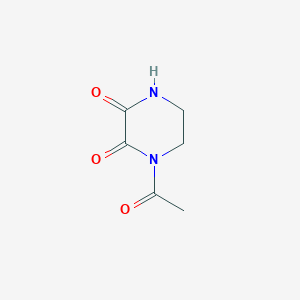

Structure

3D Structure

Properties

CAS No. |

132269-98-8 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

1-acetylpiperazine-2,3-dione |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10) |

InChI Key |

OCPZVUYZNSCXFZ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCNC(=O)C1=O |

Canonical SMILES |

CC(=O)N1CCNC(=O)C1=O |

Origin of Product |

United States |

Chemical Reactivity and Functional Transformations of 1 Acetylpiperazine 2,3 Dione

Derivatization and Scaffold Diversification StrategiesThis section was intended to explore the modification of the 1-acetylpiperazine-2,3-dione core to generate a library of structurally diverse compounds.

Cyclization to Form Higher-Order Heterocyclic SystemsA significant focus would have been on the use of this compound as a building block for the synthesis of more complex, fused heterocyclic systems. This could involve intramolecular cyclization reactions of appropriately functionalized derivatives or intermolecular cycloaddition reactions.

Unfortunately, the absence of specific experimental data, detailed research findings, and data tables in the current body of scientific literature for this compound prevents a scientifically accurate and informative elaboration on these topics. Further empirical research is required to elucidate the chemical behavior of this compound and unlock its potential in synthetic chemistry.

Computational Chemistry and Theoretical Investigations of 1 Acetylpiperazine 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 1-Acetylpiperazine-2,3-dione. These computational methods provide insights into the molecule's electronic properties and behavior at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using the B3LYP method with a 6-311G** basis set, can predict its three-dimensional geometry with high accuracy. These calculations determine the most stable arrangement of atoms by finding the minimum energy conformation. The resulting optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data if available, to validate the theoretical model. Such studies have been performed on related piperazine (B1678402) derivatives to successfully reproduce structural parameters.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity.

Table 1: Frontier Molecular Orbital Properties

| Property | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular reactivity and stability. |

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can identify the characteristic motions of the atoms within the this compound structure, such as stretching, bending, and torsional modes. These predicted frequencies are often scaled to better match experimental data, correcting for the approximations inherent in the theoretical methods. This computational approach is invaluable for interpreting experimental spectra and confirming the molecular structure.

Conformational Analysis and Stability Studies

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis involves systematically studying these different conformations to identify the most stable ones. Computational methods are employed to calculate the potential energy of various conformers, revealing the energy barriers between them and identifying the global minimum energy structure. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

In Silico Approaches for Chemical Research Applications

In silico studies, which are computational simulations and analyses, play a significant role in modern chemical research. For this compound, these approaches can be used to predict a wide range of properties before the compound is synthesized or tested in a laboratory. This can include predicting its physicochemical properties, potential biological activity, and pharmacokinetic profiles. Molecular docking, a key in silico technique, can be used to simulate the interaction of this compound with biological targets like proteins or enzymes, providing insights into its potential as a therapeutic agent. These computational predictions help to streamline the drug discovery process by identifying promising candidates early on.

Biosynthetic Pathways and Metabolic Relevance of Diketopiperazines

Biogenesis of Diketopiperazines in Natural Systems

The formation of the diketopiperazine scaffold is a critical step in the biosynthesis of many natural products. nih.gov This process is catalyzed by two distinct families of enzymes: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). nih.govcaltech.edu

Nonribosomal Peptide Synthetases are large, modular megaenzymes that assemble peptides without the use of ribosomes. researchgate.net In many biosynthetic pathways, DKPs are formed as intermediates. This process involves the cyclization of a linear dipeptidyl precursor that is covalently tethered to the NRPS assembly line. nih.gov

In fungi, the formation of the DKP ring en route to complex metabolites like gliotoxin (B1671588) has been shown to require a specialized pair of domains—a condensation (C) domain and a thiolation (T) domain—at the terminus of the NRPS enzyme. nih.gov This CT domain couplet facilitates the cyclization and release of the DKP scaffold, a strategy that appears to be conserved across various fungal DKP biosynthetic pathways. nih.gov The condensation domains within these systems are responsible for catalyzing the crucial amide bond formation. researchgate.netnih.gov

Cyclodipeptide Synthases (CDPSs) represent a distinct and more direct route to DKP biosynthesis. nih.gov Unlike NRPSs, CDPSs utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively bridging primary and secondary metabolism. nih.govdrugbank.comnih.gov The discovery of the first CDPS, AlbC, in the biosynthesis of albonoursin, revealed this alternative pathway. drugbank.com

The catalytic mechanism of CDPSs follows a sequential ping-pong model. nih.govwikipedia.org The process begins when the first aa-tRNA substrate binds to the enzyme, and its aminoacyl group is transferred to a conserved serine residue in the active site, forming a covalent aminoacyl-enzyme intermediate. drugbank.comnih.gov Subsequently, the second aa-tRNA binds, leading to the formation of a dipeptidyl-enzyme intermediate. wikipedia.org The final step is an intramolecular cyclization reaction that releases the stable cyclodipeptide, which is the precursor to the DKP scaffold. wikipedia.org CDPS enzymes are broadly classified into two subfamilies, NYH and XYP, distinguished by conserved residues within their active sites that help determine their substrate specificity. drugbank.comadvatechgroup.com

Table 1: Comparison of DKP Biosynthetic Enzymes

| Feature | Nonribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |

| Substrate(s) | Activated amino acids (as aminoacyl-adenylates) | Aminoacyl-tRNAs (aa-tRNAs) |

| Mechanism | Modular assembly line with multiple domains | Sequential ping-pong mechanism |

| Key Intermediate | Thioester-linked dipeptidyl precursor | Covalent aminoacyl-enzyme intermediate |

| Release Mechanism | Cyclization catalyzed by a terminal Condensation-Thiolation (CT) or Thioesterase (TE) domain | Intramolecular cyclization from a dipeptidyl-enzyme intermediate |

| Enzyme Structure | Large, multi-domain megaenzyme | Smaller, monomeric enzyme with a Rossmann-fold domain |

| Link to Metabolism | Primarily secondary metabolism | Direct link between primary (tRNA pools) and secondary metabolism |

Enzymatic Tailoring Reactions for Structural Diversification

The foundational DKP scaffold, once assembled by either NRPSs or CDPSs, is rarely the final bioactive product. Instead, it serves as a stable platform for a wide array of enzymatic modifications. caltech.eduwikipedia.org These "tailoring" enzymes introduce immense structural diversity, which is crucial for the biological activity of the final molecule. sigmaaldrich.com The genes encoding these enzymes are typically located in biosynthetic gene clusters alongside the core scaffold-forming synthase. sigmaaldrich.comresearchgate.net

Key classes of tailoring enzymes include:

Oxidoreductases : This is a major group, featuring enzymes like cytochrome P450s, cyclodipeptide oxidases (CDOs), and 2-oxoglutarate-dependent monooxygenases. wikipedia.orgresearchgate.net Cytochrome P450s are particularly versatile, catalyzing a range of reactions including hydroxylation, C-C and C-N bond formation, and even aromatization of the DKP ring, as seen in the biosynthesis of pulcherriminic acid. wikipedia.orgresearchgate.net

Methyltransferases and Prenyltransferases : These enzymes add methyl and isoprenoid groups, respectively, which can significantly alter the molecule's lipophilicity and biological target interactions. caltech.edu

Other Enzymes : Hydrolases, ligases, and acyl-CoA transferases have also been identified in DKP biosynthetic clusters, further expanding the potential for structural modification. researchgate.net

Table 2: Examples of Diketopiperazine Tailoring Enzymes and Their Functions

| Enzyme Class | Example Enzyme | Function | Natural Product Pathway |

| Cytochrome P450 | CypX (CYP134A1) | Aromatization of the DKP ring via N-oxidation | Pulcherriminic Acid |

| Cytochrome P450 | CYP121 (Rv2276) | Intramolecular C-C bond formation | Mycocyclosin |

| Cytochrome P450 | BcmD | Hydroxylation | Bicyclomycin |

| Cyclodipeptide Oxidase (CDO) | AlbB | α,β-dehydrogenation of the DKP scaffold | Albonoursin |

| Prenyltransferase | TdiB | Prenylation of the indole (B1671886) ring of a tryptophan-containing DKP | Ditryptophenaline |

| Methyltransferase | TdiD | N-methylation of the DKP scaffold | Ditryptophenaline |

Biotransformation of Related Piperazine (B1678402) Structures

The piperazine ring is a common motif in many pharmaceutical agents and is subject to extensive biotransformation in the body. Metabolic reactions involving this scaffold are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and include N-oxidation, N-dealkylation, hydroxylation, and cleavage of the ring structure. In some cases, biotransformation can lead to novel chemical structures, such as the metabolic activation of a 1,3-disubstituted piperazine that results in a ring contraction to form an imidazoline (B1206853) derivative.

The compound 1-Acetylpiperazine-2,3-dione is a derivative of 2,3-piperazinedione (B147188). Extensive searches of scientific literature for the biotransformation of piperazine-containing compounds did not yield specific evidence identifying 2,3-piperazinedione as a metabolic product. While the related 2,5-diketopiperazine scaffold is a well-known biosynthetic product, and the piperazine ring undergoes various metabolic transformations including lactam formation, the specific formation of the 2,3-dione isomer as a metabolite is not documented in the available research.

Evolutionary Perspectives on Diketopiperazine Biosynthetic Pathways

The evolution of DKP biosynthetic pathways provides a fascinating model of how nature creates chemical diversity. sigmaaldrich.com CDPSs show strong structural similarity to class Ic aminoacyl-tRNA synthetases (aaRSs), enzymes central to primary metabolism, suggesting that these secondary metabolism enzymes evolved from their primary metabolism ancestors. drugbank.comnih.gov Both enzyme families share a characteristic Rossmann-fold domain, but CDPSs have adapted this structure to catalyze peptide bond formation and cyclization rather than tRNA aminoacylation. drugbank.com

The organization of DKP biosynthetic genes into clusters allows for the modular evolution of pathways. sigmaaldrich.com A core DKP-forming enzyme (NRPS or CDPS) can be combined with different sets of tailoring enzymes, leading to the rapid evolution of new natural products. sigmaaldrich.com Bioinformatics analyses of microbial genomes suggest that a vast and unique potential for DKP tailoring remains unexplored, indicating that nature's capacity for generating novel DKP structures is far from exhausted. sigmaaldrich.com

Applications in Chemical Synthesis and Materials Research

Fundamental Building Block for Complex Molecules

The structure of 1-acetylpiperazine-2,3-dione offers several reactive sites that can be exploited for the construction of more elaborate molecules. nih.govmdpi.com As a fundamental building block, its utility lies in the predictable reactivity of its functional groups, allowing for controlled, stepwise elaboration into larger, polyfunctional, and stereochemically complex targets. acs.orgnih.gov

The piperazine-2,3-dione core contains two amide bonds, a secondary amine (at position 4), and an acetylated tertiary amine (at position 1). The presence of the vicinal dicarbonyl moiety provides a unique electronic and steric environment that influences the reactivity of the entire ring system.

Key Reactive Sites for Molecular Elaboration:

| Site | Functional Group | Potential Reactions |

| N-4 Position | Secondary Amine | Alkylation, Acylation, Arylation, Reductive Amination |

| C-5/C-6 Positions | Methylene (B1212753) Groups | Functionalization via deprotonation-alkylation (if suitably activated) |

| Acetyl Group | Carbonyl | Potential for modification or removal to unmask the N-1 amine |

| Dione (B5365651) Moiety | Amide Carbonyls | Nucleophilic attack (ring-opening), condensation reactions |

The N-4 position is a primary site for introducing diversity, enabling the attachment of various substituents to alter the steric and electronic properties of the molecule. Furthermore, the methylene groups adjacent to the nitrogen atoms can potentially be functionalized, offering additional vectors for molecular growth. The ability to selectively modify these positions makes this compound and related scaffolds valuable starting materials for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. nih.gov

Intermediate in the Synthesis of Specialty Chemicals

In multi-step synthetic sequences, this compound can serve as a crucial intermediate, providing a pre-formed heterocyclic core that can be further elaborated. The synthesis of specialty chemicals, including pharmaceuticals and agrochemicals, often involves the construction of a central scaffold, which is then decorated with various functional groups to achieve the desired properties.

Development of Combinatorial Libraries Utilizing Diketopiperazine Scaffolds

Diketopiperazines (DKPs), the broader class of compounds to which this compound belongs, are considered "privileged scaffolds" in medicinal chemistry. wikipedia.orgresearchgate.net This is due to their rigid and conformationally constrained nature, which allows them to present appended substituents in well-defined spatial orientations, mimicking the secondary structures of peptides and facilitating interactions with biological targets such as receptors and enzymes. mdpi.com

The DKP scaffold is particularly well-suited for the construction of combinatorial libraries—large collections of related compounds that can be rapidly synthesized and screened for biological activity. mdpi.com The this compound structure, with its multiple points of diversification, is an ideal core for such libraries.

Points of Diversification on a Diketopiperazine Scaffold:

| Position | Type of Diversity |

| N-1 Substituent | Acetyl group can be replaced with a wide range of other groups. |

| N-4 Substituent | The secondary amine allows for the introduction of a diverse set of substituents. |

| C-5/C-6 Substituents | Introduction of substituents on the carbon backbone of the ring. |

By systematically varying the substituents at these positions, a vast number of unique compounds can be generated from a common scaffold. This approach, known as parallel synthesis, is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. The synthesis of such libraries can often be carried out on a solid phase, further enhancing the efficiency of the process.

Role as a Research Probe in Understanding Drug-Target Interactions at a Molecular Level

Small, rigid heterocyclic molecules like this compound are valuable tools in the field of chemical biology and medicinal chemistry, particularly in the context of fragment-based drug discovery (FBDD). nih.govresearchgate.netnih.gov FBDD is a powerful strategy for identifying lead compounds for drug development. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. drugdiscoverychemistry.comijddd.com

Because of their small size and lower complexity, fragments can explore the binding pockets of proteins more effectively than larger, more complex molecules. Once a fragment that binds to the target is identified, it can be optimized and grown into a more potent lead compound through structure-guided design.

The this compound scaffold possesses several characteristics of a good fragment:

Low Molecular Weight: It has a relatively simple structure and low molecular weight.

Defined 3D Shape: The rigid ring system provides a well-defined three-dimensional structure.

Hydrogen Bonding Capabilities: The amide carbonyls and the N-4 amine can act as hydrogen bond acceptors and donors, respectively, which are crucial for molecular recognition at a protein's binding site.

By using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the binding mode of a fragment like this compound to its target protein. This provides a detailed, molecular-level understanding of the key interactions that are necessary for binding. This information is invaluable for the rational design of more potent and selective inhibitors. The scaffold can then be elaborated with additional functional groups to enhance these interactions and improve its affinity for the target. nih.gov

Q & A

Q. Basic

- NMR spectroscopy : H NMR confirms proton environments (e.g., acetyl CH at ~2.1 ppm; piperazine ring protons at 3.2–3.8 ppm) .

- X-ray diffraction (XRD) : Determines crystal packing and bond lengths, critical for confirming the diketone configuration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: [M+H] = 157.0612) .

What strategies are effective in minimizing byproduct formation during the acetylation of piperazine-2,3-dione derivatives?

Q. Advanced

- Controlled reaction kinetics : Slow addition of acetyl chloride to avoid localized overheating, which promotes diacetylation .

- Protecting groups : Use temporary protecting groups (e.g., Boc) on reactive amines before acetylation .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve regioselectivity by stabilizing intermediates .

How do computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) by simulating interactions between the diketone moiety and active sites .

- DFT calculations : Identify electrophilic sites (e.g., carbonyl carbons) using frontier molecular orbital (FMO) analysis .

- MD simulations : Model solvation effects and transition states to optimize reaction conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetyl chloride) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

What methodologies validate the crystal structure of this compound using X-ray diffraction data?

Q. Advanced

- SHELXL refinement : Apply least-squares refinement to optimize bond lengths, angles, and displacement parameters .

- Twinning analysis : Use the Hooft parameter in SHELXL to correct for twinning artifacts in low-symmetry space groups .

- R-factor convergence : Aim for R < 5% and wR < 10% after full-matrix refinement .

How to design experiments to resolve contradictory biological activity data of this compound across studies?

Q. Advanced

- Dose-response curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify threshold effects .

- Assay replication : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-Ethylpiperazine-2,3-dione) to isolate substituent effects .

What are the typical intermediates formed during the synthesis of this compound?

Q. Basic

- Piperazine-2,3-dione : The core structure before acetylation, synthesized via cyclization of glyoxal and ethylenediamine .

- N-Chloroacetyl intermediate : Forms if chloroacetyl chloride is used as an acetylating agent, requiring subsequent hydrolysis .

How to employ SHELXL for high-resolution refinement of this compound's crystal structure under twinning conditions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.